molecular formula C11H8N2S B8673112 2-(1H-Pyrrol-2-yl)benzo[d]thiazole

2-(1H-Pyrrol-2-yl)benzo[d]thiazole

Cat. No. B8673112
M. Wt: 200.26 g/mol
InChI Key: OCMOSCCTQWDOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05248782

Procedure details

A mixture of 5.55 g (50 mmol) of pyrrole-2-carboxylic acid, 6.26 g (50 mmol) of 2-aminothiophenol and 3.09 g (50 mmol) of boric acid in 250 mL of xylene was heated under reflux for 3 days while removing water which was generated from reaction using a Dean-Stark trap. the cooled reaction mixture was diluted with 200 mL of ethyl acetate, washed with 200 mL of 5% sodium hydroxide solution and then with 200 mL of water. The separated organic layer was dried over anhydrous sodium sulfate. The resulting crude product was purified by column chromatography on silica gel with 10% ethyl acetate in hexane as eluant. The desired product, 2-(pyrrol-2-yl)benzothiazole (1.40 g, 14%) was obtained as a pale yellow solid. m.p. 150°-151° C.; 1H-NMR (CDCl3) 6.32-6.35 (m, 1H, ArH), 6.87-6.89 (m, 1H, ArH), 6.94-6.96 (m, 1H, ArH), 6.33 (t, 1H, ArH), 6.43 (t, 1H, ArH), 7.84 (d, 1H, ArH), 7.90 (d, 1H, ArH).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](O)=O.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[SH:16].B(O)(O)O>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=1

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Name
Quantity
6.26 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
3.09 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
while removing water which
CUSTOM
Type
CUSTOM
Details
was generated from reaction
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
WASH
Type
WASH
Details
washed with 200 mL of 5% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by column chromatography on silica gel with 10% ethyl acetate in hexane as eluant

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=C1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.